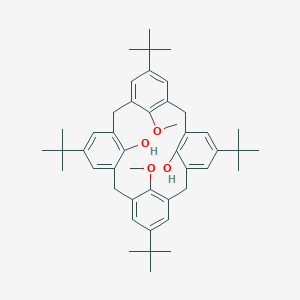
Karnamicin C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kanamycin C3 is an aminoglycoside antibiotic that is derived from Streptomyces kanamyceticus. It is commonly used in the laboratory setting as a selective agent for the selection of cells that have been genetically modified. Kanamycin C3 has been extensively studied for its mode of action and its biochemical and physiological effects. In
Mecanismo De Acción
Kanamycin C3 works by binding to the 30S subunit of the bacterial ribosome, blocking the initiation of protein synthesis. This leads to the accumulation of incomplete proteins and ultimately, cell death. Kanamycin C3 is effective against a wide range of gram-negative and gram-positive bacteria.
Biochemical and Physiological Effects
Kanamycin C3 has been shown to have a number of biochemical and physiological effects. It can cause the misreading of mRNA, leading to the incorporation of incorrect amino acids into the growing protein chain. It can also cause the premature termination of protein synthesis. Kanamycin C3 has been shown to be ototoxic, meaning that it can cause damage to the inner ear and lead to hearing loss.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Kanamycin C3 is a widely used selective agent in molecular biology research. It is effective against a wide range of bacteria and is relatively inexpensive. However, it does have some limitations. Kanamycin C3 can be toxic to eukaryotic cells, limiting its use in certain experiments. It also has a relatively low selectivity index, meaning that it can be toxic to non-target cells at high concentrations.
Direcciones Futuras
There are a number of future directions for the study of kanamycin C3. One area of research is the development of new aminoglycoside antibiotics that are more effective and less toxic than kanamycin C3. Another area of research is the study of the mechanism of action of aminoglycoside antibiotics and the development of new drugs that target the bacterial ribosome. Finally, there is a need for further research into the biochemical and physiological effects of kanamycin C3, particularly with regards to its ototoxicity.
Métodos De Síntesis
Kanamycin C3 is synthesized through a fermentation process using Streptomyces kanamyceticus. The fermentation broth is extracted with organic solvents, and the resulting crude extract is purified using chromatography. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Kanamycin C3 is commonly used in molecular biology research as a selective agent for the selection of cells that have been genetically modified. It is particularly useful in the selection of cells that have been transformed with plasmids that contain the kanamycin resistance gene. Kanamycin C3 is also used in the study of bacterial protein synthesis and the mechanism of action of aminoglycoside antibiotics.
Propiedades
Número CAS |
122535-56-2 |
|---|---|
Fórmula molecular |
C17H23N3O5S |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
3-hydroxy-6-[2-(4-hydroxy-3-methylpentyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C17H23N3O5S/c1-8(9(2)21)5-6-11-19-10(7-26-11)12-15(24-3)16(25-4)14(22)13(20-12)17(18)23/h7-9,21-22H,5-6H2,1-4H3,(H2,18,23) |
Clave InChI |
VQFPSWDVWOPMMV-UHFFFAOYSA-N |
SMILES |
CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(C)O |
SMILES canónico |
CC(CCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)







![1,4-Dioxaspiro[4.5]decane-8-acetonitrile](/img/structure/B40698.png)